Ethanone, 1-cyclopropyl-2-phenyl- Ethanone, 1-cyclopropyl-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 14113-94-1
VCID: VC20887175
InChI: InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
SMILES: C1CC1C(=O)CC2=CC=CC=C2
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol

Ethanone, 1-cyclopropyl-2-phenyl-

CAS No.: 14113-94-1

Cat. No.: VC20887175

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-cyclopropyl-2-phenyl- - 14113-94-1

Specification

CAS No. 14113-94-1
Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
IUPAC Name 1-cyclopropyl-2-phenylethanone
Standard InChI InChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Standard InChI Key RXZJHESCHPMWEK-UHFFFAOYSA-N
SMILES C1CC1C(=O)CC2=CC=CC=C2
Canonical SMILES C1CC1C(=O)CC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

Basic Identification

Ethanone, 1-cyclopropyl-2-phenyl- is an organic ketone with precise structural characteristics. The table below summarizes key identification parameters:

ParameterInformation
Chemical NameEthanone, 1-cyclopropyl-2-phenyl-
Common SynonymsBenzyl Cyclopropyl Ketone; Cyclopropyl Benzyl Ketone; Phenylacetylcyclopropane; 1-Cyclopropyl-2-phenylethanone
CAS Registry Number14113-94-1
Molecular FormulaC₁₁H₁₂O
Molecular Weight160.21 g/mol
PubChem Compound ID549679

Structural Identifiers

The compound can be uniquely identified using several standardized chemical notation systems, as outlined below:

Identifier TypeCode
IUPAC Name1-cyclopropyl-2-phenylethanone
Standard InChIInChI=1S/C11H12O/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Standard InChIKeyRXZJHESCHPMWEK-UHFFFAOYSA-N
SMILESC1CC1C(=O)CC2=CC=CC=C2
Canonical SMILESC1CC1C(=O)CC2=CC=CC=C2

Chemical Structure and Properties

Structural Features

Ethanone, 1-cyclopropyl-2-phenyl- possesses a distinctive chemical architecture characterized by three key structural elements:

  • A three-membered cyclopropyl ring, which introduces ring strain and unique reactivity patterns

  • A phenyl group that contributes aromatic stability and characteristic electronic properties

  • A ketone functional group (carbonyl, C=O) that serves as a reactive center for various chemical transformations
    The compound's structure gives it distinctive physicochemical properties and reactivity profiles that differentiate it from other ketones. The cyclopropyl ring particularly contributes to the compound's interesting conformational dynamics due to the constraints imposed by this strained three-membered ring .

Physical Properties

Based on structural analysis and comparable compounds, Ethanone, 1-cyclopropyl-2-phenyl- exhibits the following physical characteristics:

PropertyDescription
Physical AppearanceTypically colorless to pale yellow liquid or solid
OdorMay possess a distinctive odor characteristic of ketones
SolubilityLikely soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether)
ReactivityElectrophilic at the carbonyl carbon; participates in nucleophilic addition reactions

Synthesis Methods

Documented Synthetic Pathways

Research indicates that cyclopropyl-containing ketones can be synthesized through various methods. For related compounds, researchers have documented synthesis pathways involving trimethylsulfoxonium iodide in DMSO/THF mixture treated with sodium hydride, followed by addition of appropriate enones .
This synthetic route has been reported to yield up to 70% of the desired cyclopropane product for similar compounds , suggesting its potential applicability to the synthesis of Ethanone, 1-cyclopropyl-2-phenyl-.

Chemical Reactivity

Reactive Centers

The chemical behavior of Ethanone, 1-cyclopropyl-2-phenyl- is largely governed by three reactive centers:

  • The carbonyl group (C=O), which exhibits electrophilic character and is susceptible to nucleophilic attack

  • The strained cyclopropyl ring, which can undergo ring-opening reactions under specific conditions

  • The phenyl ring, which can participate in electrophilic aromatic substitution reactions

Characteristic Reactions

Based on its structural features, Ethanone, 1-cyclopropyl-2-phenyl- would likely participate in the following reaction types:

Reaction TypeDescription
Nucleophilic AdditionAddition of nucleophiles to the carbonyl carbon
ReductionConversion of the ketone to secondary alcohols
CondensationReactions with amines, hydrazines, or hydroxylamines
Ring-openingCyclopropyl ring cleavage under acidic or specific catalytic conditions
EnolizationFormation of enolates under basic conditions

Toxicological Considerations

Hazard Profile

A structurally related compound, 2-Cyclopropyl-1-phenylethan-1-one, has documented hazard classifications that may provide insight into the potential toxicological profile of Ethanone, 1-cyclopropyl-2-phenyl-:

Hazard CodeDescriptionClassification
H302Harmful if swallowedWarning: Acute toxicity, oral
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation
Additionally, precautionary statements (P-codes) associated with these hazards include P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, among others .
Supplier ReferencePurityPackage Size Options
IN-DA001FYU97%50mg, 100mg, 250mg, 1g
4Z-P-3990-5mg, 10mg, 25mg, 50mg, 100mg
3D-PAA11394Min. 95%Various options
The compound appears to be primarily marketed for research and development purposes, with estimated delivery times ranging from 2-8 weeks depending on supplier and location .

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